Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
Description
The compound "Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde" is a multifunctional chemical system combining sodium as a counterion, 4-tert-butylphenol (a bulky phenolic derivative), 2-carboxyphenolate (the sodium salt of salicylic acid), and formaldehyde. Based on its components, it likely serves roles in polymerization, cross-linking, or as a functionalized resin precursor.
- 4-tert-butylphenol: A sterically hindered phenol widely used in polymer stabilization and organic synthesis .
- 2-carboxyphenolate (sodium salicylate): Known for anti-inflammatory and preservative applications, it may act as a chelating agent or modifier in this system .
- Formaldehyde: A cross-linking agent with well-documented carcinogenicity, necessitating minimal residual levels in industrial applications .
This compound’s unique combination of steric hindrance, carboxylate functionality, and cross-linking capacity distinguishes it from simpler phenol-formaldehyde systems.
Properties
CAS No. |
70145-99-2 |
|---|---|
Molecular Formula |
C18H21NaO5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
InChI Key |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-tert-butylphenol
The industrial and laboratory preparation of 4-tert-butylphenol is well-documented:
- Alkylation of phenol with tert-butanol : This is typically catalyzed by acid catalysts such as concentrated sulfuric acid or solid acid catalysts like Beta zeolite or sulfonic cation-exchange resins (e.g., Amberlyst 36 Dry).
- Reaction conditions : The alkylation is performed at temperatures ranging from 100°C to 110°C with phenol to tert-butanol molar ratios around 3:1 to 3.5:1 to maximize para-substitution.
- Selectivity : The reaction favors para-substitution due to steric and electronic effects, yielding 4-tert-butylphenol as the major product with high selectivity.
- Alternative methods : Hydroperoxide oxidation of tert-butylcumene can also yield 4-tert-butylphenol with high yield (~90%).
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Catalyst | Sulfuric acid, Amberlyst 36 Dry, Beta zeolite | Solid acid catalysts preferred for selectivity |
| Temperature | 100–110 °C | Optimal for high para-selectivity |
| Phenol:tert-butanol ratio | 3:1 to 3.5:1 | Ensures complete conversion |
| Yield | Up to 90% | Depending on catalyst and conditions |
Preparation of Sodium 2-carboxyphenolate (Sodium Salicylate)
- Neutralization reaction : Salicylic acid is neutralized with sodium hydroxide in aqueous solution to form sodium salicylate.
- Reaction conditions : Typically conducted at room temperature or mild heating to ensure complete dissolution and reaction.
- Isolation : The sodium salt can be isolated by evaporation or crystallization.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reactants | Salicylic acid + NaOH | Molar ratio 1:1 |
| Solvent | Water | Aqueous solution |
| Temperature | 25–60 °C | Mild heating to aid dissolution |
| Product isolation | Crystallization or drying | Yields solid sodium salicylate |
Reaction with Formaldehyde
- Condensation reaction : Formaldehyde reacts with phenolic compounds, including 4-tert-butylphenol, to form hydroxymethyl derivatives or polymeric resins.
- Mechanism : Electrophilic aromatic substitution where formaldehyde adds to the ortho or para positions relative to the phenol hydroxyl group.
- Conditions : Acidic or basic media, often aqueous or methanolic solutions, at mild to moderate temperatures.
- Incorporation of sodium 2-carboxyphenolate : The presence of sodium salicylate may facilitate complex formation or salt formation with the phenolic hydroxyl groups.
- Reported method : In a related synthesis, 4-tert-butylphenol was reacted with formaldehyde and thiomorpholine in methanol at 40 °C, followed by reflux for 24 hours to yield substituted phenol derivatives. This indicates that mild heating and prolonged reaction times are effective.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Methanol or water | Polar solvents facilitate reaction |
| Temperature | 40 °C to reflux (~65 °C) | Mild heating to reflux for completion |
| Reaction time | 15 min initial + 24 hrs reflux | Ensures complete condensation |
| Reactants ratio | Phenol:formaldehyde ~1:2 | Excess formaldehyde favors substitution |
| Catalyst | Acidic or basic catalysts | Optional; can be acid or base catalyzed |
Summary Table of Preparation Steps
| Step | Component | Method/Reaction | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-tert-butylphenol | Alkylation of phenol with tert-butanol | Acid catalyst, 100–110 °C, 3:1 molar ratio | High para-selectivity, ~90% yield |
| 2 | Sodium 2-carboxyphenolate | Neutralization of salicylic acid with NaOH | Aqueous solution, 25–60 °C | Quantitative yield, crystalline product |
| 3 | Condensation with formaldehyde | Reaction of phenol + sodium salicylate + formaldehyde | Methanol or water, 40 °C to reflux, 24 hrs | Formation of hydroxymethyl derivatives or adducts |
Analytical Considerations and Research Data
- Molecular formula : C18H21NaO5 with molecular weight approximately 340.3 g/mol.
- Structural characterization : Confirmed by spectroscopic methods (NMR, IR) and crystallography in related compounds.
- Reaction monitoring : Typically by chromatographic techniques (HPLC, GC-MS) and spectroscopic methods to confirm substitution patterns and purity.
- Purification : Extraction with ethyl acetate, chromatography on silica gel, and crystallization are standard for isolating pure products.
Chemical Reactions Analysis
Condensation Reactions
The primary reaction pathway involves acid- or base-catalyzed condensation with formaldehyde to form polymeric networks. Under basic conditions (e.g., sodium hydroxide), formaldehyde reacts with the phenolic hydroxyl groups of 4-tert-butylphenol and 2-carboxyphenolate to form methylene bridges (–CH₂–) and ether linkages .
Key Steps:
-
Methylolation : Formaldehyde adds to the ortho and para positions of phenolic rings, generating hydroxymethyl (–CH₂OH) intermediates.
-
Crosslinking : Hydroxymethyl groups undergo dehydration to form stable methylene bridges .
Example Reaction:
Thermodynamic Data for Analogs
| Compound | ΔₜₕH (kJ/mol) | T₆bₒᵢₗ (K) | Reference |
|---|---|---|---|
| 2,4-Di-tert-butylphenol | 86.7 ± 0.3 | 538.2 |
Hydrolysis and Stability
The sodium salt enhances water solubility but remains stable under neutral to alkaline conditions. In acidic environments, hydrolysis regenerates free phenolic compounds and formaldehyde :
Critical Factors:
-
pH Sensitivity : Degradation accelerates below pH 5.
-
Thermal Stability : Stable up to 200°C; decomposes above 250°C into volatile organics and char .
Oxidative Reactivity
The phenolic rings in the compound undergo oxidation, particularly in the presence of UV light or peroxides, forming quinones or radical intermediates .
Mechanism:
-
Radical Formation : Abstraction of phenolic hydrogen generates resonance-stabilized radicals.
-
Dimerization : Radicals couple to form biphenyl structures or react with oxygen .
Allergenic Byproduct Formation
During resin synthesis, incomplete condensation produces allergenic dimers :
Identified Allergens
Environmental and Biological Interactions
-
Endocrine Disruption : The tert-butyl group confers estrogenic activity, interfering with hormone receptors .
-
Aquatic Toxicity : LC₅₀ values for Daphnia magna are <1 mg/L, indicating high toxicity .
Mitigation Strategies
Scientific Research Applications
Adhesive Applications
Overview:
P-tert-butylphenol formaldehyde resin is extensively utilized as an adhesive due to its excellent bonding properties. It is particularly effective in bonding materials such as leather and rubber, making it a staple in the production of footwear, handbags, and other leather goods.
Key Properties:
- Durability: The resin exhibits high resistance to wear and tear.
- Flexibility: It maintains its adhesive properties under varying conditions.
- Heat Resistance: Suitable for applications requiring thermal stability.
Case Studies:
- A study highlighted the increasing incidence of allergic reactions associated with products containing p-tert-butylphenol formaldehyde resin, particularly in footwear. This has led to recommendations for patch testing in individuals exposed to such products .
Dermatological Testing
Overview:
P-tert-butylphenol formaldehyde resin is approved for use in allergenic epicutaneous patch tests. These tests are crucial for diagnosing allergic contact dermatitis, especially in individuals exposed to various consumer products.
Applications:
- Patch Testing: The resin is formulated into patches that are applied to the skin to identify allergic reactions. The typical dosage is 45 µg/cm² .
Research Findings:
- Research indicates that sensitization to this resin has risen since its introduction, emphasizing the need for awareness and testing in both adults and children .
Polymer Manufacturing
Overview:
In addition to its adhesive properties, sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde serves as an intermediate in the production of varnish and lacquer resins.
Applications:
- Varnishes and Lacquers: The compound is used to formulate durable coatings that provide protective finishes on various surfaces.
Environmental Considerations:
- The use of p-tert-butylphenol formaldehyde resin raises concerns regarding its ecological impact and potential toxicity, necessitating thorough risk assessments during production .
Summary of Applications
| Application Area | Key Uses | Benefits | Risks/Concerns |
|---|---|---|---|
| Adhesives | Bonding leather and rubber | High durability and flexibility | Allergic reactions |
| Dermatological Testing | Patch tests for allergies | Diagnoses allergic contact dermatitis | Rising sensitization rates |
| Polymer Manufacturing | Varnishes and lacquers | Protective finishes | Environmental toxicity |
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The polymer’s structure allows it to act as a stabilizer and antioxidant, protecting other molecules from degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phenol-Formaldehyde Resins
Phenol formaldehyde (PF) resins, a dominant market product, share formaldehyde’s cross-linking role but lack carboxylate or tert-butyl groups. Key differences include:
The carboxylate group in the target compound may enhance solubility or chelation, while tert-butyl groups improve thermal stability compared to standard PF resins .
Functional Analogs: Sodium Salts of Phenolic Compounds
Sodium salicylate (2-carboxyphenolate) is structurally simpler but shares preservative and medicinal uses. Comparisons:
The target compound’s complexity suggests niche industrial applications, whereas sodium salicylate is broadly utilized in consumer products.
Toxicity Profile vs. Formaldehyde Derivatives
Formaldehyde’s toxicity is a critical concern. Comparative data with paraformaldehyde (a polymerized form):
| Endpoint | Formaldehyde (LC50, Rainbow Trout) | Paraformaldehyde (LC50, Rainbow Trout) |
|---|---|---|
| 96-hour Mortality | 5.2 mg/L | 8.1 mg/L |
| Carcinogenicity | Confirmed (Group 1 IARC) | Not classified |
The target compound’s residual formaldehyde levels must be minimized to meet safety standards, similar to modified coagulants (<0.5% residual) .
Environmental and Metabolic Behavior
- Indoor Air Exposure : Formaldehyde emissions from the compound may contribute to indoor air concentrations, comparable to TSCA-regulated sources (e.g., composite wood products) .
- Metabolic Degradation : Human liver formaldehyde dehydrogenase activity (50% higher than in rats) suggests species-specific detoxification efficiency .
Analytical Detection Methods
Formaldehyde detection in the compound could employ:
Biological Activity
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde (CAS Number: 70145-99-2) is a complex organic compound that exhibits significant biological activities, particularly in the context of its potential health impacts and applications in various industries. This article provides a comprehensive overview of its biological activity, including its mechanisms, toxicological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sodium salt of 4-tert-butylphenol and 2-carboxyphenol, linked to formaldehyde. Its molecular formula is with a molecular weight of approximately 340.35 g/mol. The unique structure imparts both hydrophobic and hydrophilic properties, enhancing its solubility in water while maintaining significant lipophilicity due to the tert-butyl group .
Endocrine Disruption Potential
Research indicates that this compound may act as an endocrine disruptor. Compounds like 4-tert-butylphenol have demonstrated estrogenic activity, raising concerns about their effects on human health and the environment. Studies show that exposure can lead to allergic contact dermatitis and other skin sensitivities, especially in industrial settings where this compound is prevalent .
Toxicological Studies
Several studies have assessed the toxicological profile of related compounds, providing insights into the potential risks associated with this compound:
- Acute Toxicity : Inhalation toxicity studies suggest moderate acute toxicity levels, with LC50 values ranging from 1.08 to 4.98 mg/L for structurally similar compounds .
- Reproductive Toxicity : Limited data exist regarding reproductive toxicity. A two-generation study indicated that high doses could pose risks, but no severe alterations in reproductive performance were observed at lower doses .
- Dermal Absorption : The compound's structure suggests that it can be absorbed through the gastrointestinal tract and skin, with significant excretion occurring via urine and feces .
Case Study 1: Allergic Reactions in Industrial Workers
A study conducted among workers in a manufacturing plant using this compound found a higher incidence of allergic contact dermatitis. The study highlighted the need for protective measures and proper labeling to mitigate exposure risks.
Case Study 2: Environmental Impact Assessment
An environmental assessment evaluated the impact of this compound on aquatic life. It was found to inhibit the germination of conidia at concentrations as low as 200 µg/L, indicating potential ecological risks associated with its release into water bodies .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Sodium salt derivative | Endocrine disruption potential | Hydrophilic/hydrophobic balance |
| 4-Tert-butylphenol | Monofunctional phenolic compound | Estrogenic activity | Used as a polymer chain stopper |
| Bisphenol A | Difunctional phenolic compound | Endocrine disruptor | Commonly used in plastics |
| Phenol | Simple aromatic compound | Toxicity concerns | Basic structure for derivatives |
| 2-Carboxyphenol | Contains carboxylic acid group | Metabolic studies focus | Potential antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-tert-butylphenol in academic research?
- Synthesis : 4-tert-butylphenol can be synthesized via Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification typically involves recrystallization or column chromatography .
- Characterization :
- Purity Analysis : Use gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., 4-tert-butylphenol-d₁₃) to quantify impurities .
- Structural Confirmation : Employ ¹⁹F NMR to detect hydroperoxide derivatives (δ-108 to δ-110 ppm) or titration with sodium thiosulfate for peroxide value determination .
Q. How can researchers accurately quantify formaldehyde in multicomponent mixtures?
- Methodology :
- Titration : Formaldehyde reacts with sulfite to form hydroxymethanesulfonate, which is titrated iodometrically using sodium thiosulfate .
- Spectrophotometry : Derivatize formaldehyde with acetylacetone under acidic conditions to form a yellow dihydropyridine product, measurable at 412 nm .
Q. What experimental design principles should guide the synthesis of sodium 2-carboxyphenolate derivatives?
- Design Framework :
- Hypothesis-Driven Synthesis : Define reaction parameters (e.g., pH, temperature) based on carboxylate ionization kinetics and sodium’s counterion effects .
- Safety and Reproducibility : Adhere to standardized protocols for handling hygroscopic sodium salts and validate yields via gravimetric analysis .
Advanced Research Questions
Q. How can contradictory kinetic data in formaldehyde-phenol condensation reactions be resolved?
- Root Cause Analysis :
- Variable Interactions : Use factorial design to isolate confounding factors (e.g., pH, molar ratios) and identify non-linear dependencies .
- Validation : Cross-validate results with in-situ FT-IR to monitor methylene bridge formation and computational models (e.g., COMSOL Multiphysics) to simulate reaction pathways .
Q. What advanced strategies optimize the catalytic activity of 2-carboxyphenolate salts in formaldehyde-based resins?
- Methodological Approach :
- Computational Screening : Use density functional theory (DFT) to predict sodium 2-carboxyphenolate’s nucleophilicity and steric effects in resin crosslinking .
- In-Situ NMR : Track carboxyphenolate-formaldehyde adducts (e.g., hemiacetals) under varying temperatures to refine kinetic models .
Q. How do researchers address spectral interference in 4-tert-butylphenol quantification when co-occurring with structurally similar alkylphenols?
- Resolution Techniques :
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile/water gradient) to resolve 4-tert-butylphenol from 2-tert-butyl isomers .
- Chemometric Analysis : Apply partial least squares (PLS) regression to deconvolute overlapping UV-Vis or NMR peaks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
